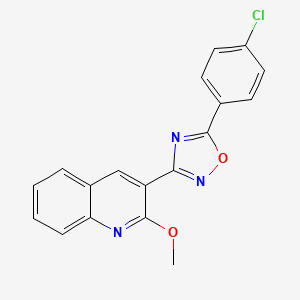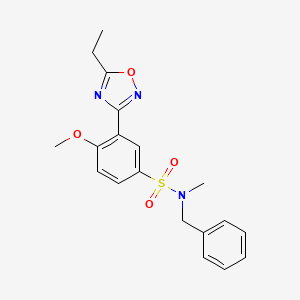
N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide, also known as BEME, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BEME belongs to the class of sulfonamide compounds and has shown promising results in various preclinical studies.
Mechanism of Action
The exact mechanism of action of N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide is not fully understood, but it is believed to work through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phosphodiesterase (PDE). It has also been shown to modulate the activity of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways play a crucial role in inflammation, cancer, and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and LOX enzymes. This compound has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. It has been shown to have a positive effect on glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes. This compound has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. This compound has also been shown to have low toxicity levels, making it safe for use in animal studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer. This compound also has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide. One direction is to study its potential use in treating autoimmune diseases. This compound has been shown to have a positive effect on the immune system, and it may be a potential treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Another direction is to study its potential use in treating neurodegenerative diseases. This compound has been shown to have neuroprotective effects and may be a potential treatment for diseases such as Alzheimer's and Parkinson's. Finally, more studies are needed to understand the exact mechanism of action of this compound and its potential use in treating various diseases.
Synthesis Methods
The synthesis of N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide involves the reaction of 4-methoxy-N-methylbenzenesulfonamide with benzyl bromide and 5-ethyl-1,2,4-oxadiazol-3-ylamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then reacted with benzyl bromide to form the final product. The yield of the synthesis process is around 60%, and the purity of the compound is around 95%.
Scientific Research Applications
N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide has been studied extensively for its potential therapeutic applications. It has shown promising results in various preclinical studies, including anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects. This compound has also been shown to have a positive effect on the immune system and has been studied for its potential use in treating autoimmune diseases.
properties
IUPAC Name |
N-benzyl-3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-4-18-20-19(21-26-18)16-12-15(10-11-17(16)25-3)27(23,24)22(2)13-14-8-6-5-7-9-14/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTDIMLGHLWONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


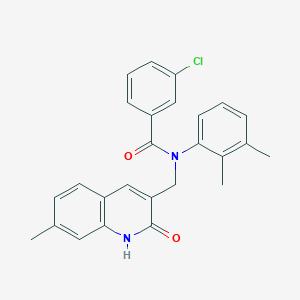

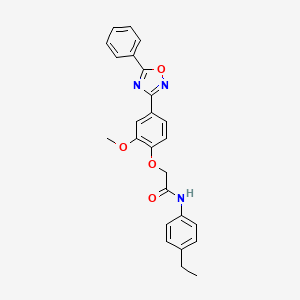
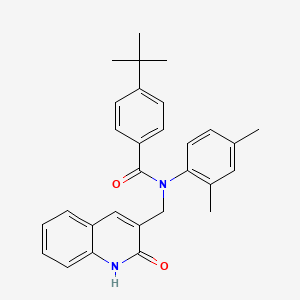
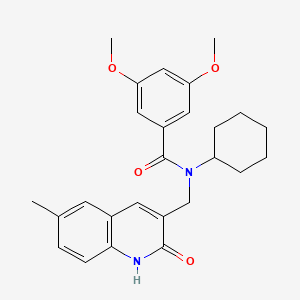
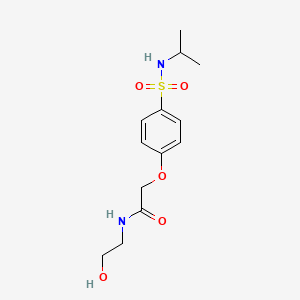
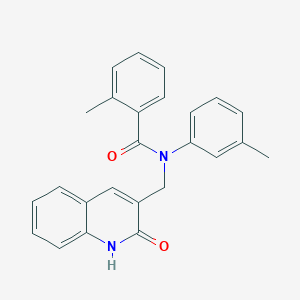

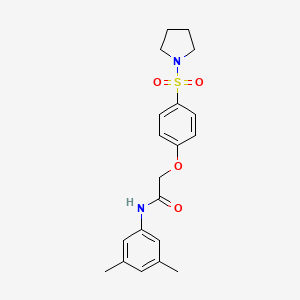
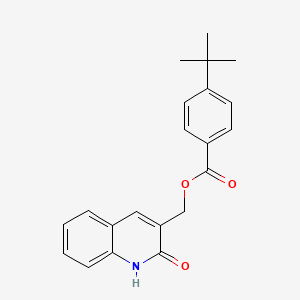
![4-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]morpholine](/img/structure/B7695909.png)
![2-[4-(piperidine-1-sulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7695911.png)
